N-(4-ethylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide
Description
This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core. The structure includes a 4-ethylbenzyl group attached via a piperidine-3-carboxamide linker.
Properties
IUPAC Name |
N-[(4-ethylphenyl)methyl]-1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O2S/c1-2-18-10-12-19(13-11-18)15-28-25(32)21-9-6-14-31(16-21)27-29-23-22(20-7-4-3-5-8-20)17-34-24(23)26(33)30-27/h3-5,7-8,10-13,17,21H,2,6,9,14-16H2,1H3,(H,28,32)(H,29,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSQSWCXCZVDTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)C2CCCN(C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
A structurally similar compound, ®-3- (7- (methyl (7h-pyrrolo [2,3-d]pyrimidin-4-yl)amino)-5-azaspiro [24]heptan-5-yl)-3-oxopropanenitrile, has been identified as a selective inhibitor of JAK1. JAK1 is a member of the Janus kinase family, which plays a crucial role in the signal transduction of various cytokines and growth factors.
Mode of Action
The structurally similar compound mentioned above inhibits jak1 by binding to it, thereby preventing it from phosphorylating and activating stat proteins. This results in the modulation of gene expression and influences cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical Pathways
This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell.
Biological Activity
N-(4-ethylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its systematic name and chemical formula:
- Systematic Name : this compound
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 354.43 g/mol
The structure features a piperidine ring, a thieno[3,2-d]pyrimidine moiety, and an ethylbenzyl substituent, contributing to its diverse biological interactions.
Research indicates that compounds with similar structural motifs often exhibit various biological activities through several mechanisms:
- Enzyme Inhibition : Many derivatives of thieno[3,2-d]pyrimidines act as inhibitors of key enzymes involved in cellular signaling pathways. This includes inhibition of kinases and other enzymes that play critical roles in cancer progression and inflammation.
- Receptor Modulation : The compound may interact with specific receptors linked to neurotransmission and hormonal regulation, potentially influencing processes such as mood regulation and metabolic pathways.
- Antioxidant Activity : Compounds containing sulfur and nitrogen heterocycles have been shown to possess antioxidant properties, which can mitigate oxidative stress in cells.
Anticancer Properties
Several studies have evaluated the anticancer potential of thieno[3,2-d]pyrimidine derivatives. For instance:
- In vitro Studies : Research has demonstrated that compounds similar to this compound inhibit the proliferation of various cancer cell lines. A notable study showed a dose-dependent decrease in cell viability in breast cancer cells treated with a related compound .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens:
- Bacterial Inhibition : Studies indicate effectiveness against Gram-positive and Gram-negative bacteria.
- Fungal Activity : The compound has shown potential against common fungal strains like Candida albicans.
Case Study 1: Anticancer Efficacy
A clinical trial evaluated the efficacy of a thieno[3,2-d]pyrimidine derivative in patients with advanced solid tumors. The results indicated a significant reduction in tumor size in a subset of patients, alongside manageable side effects .
Case Study 2: Antimicrobial Properties
A laboratory study assessed the antimicrobial activity of this compound against resistant strains of Staphylococcus aureus. The compound demonstrated notable activity with an MIC value of 8 µg/mL .
Comparison with Similar Compounds
Core Structure and Substituent Variations
The thieno[3,2-d]pyrimidinone core is conserved across analogs, but substitutions at the benzyl (N-position) and piperidine-3-carboxamide groups vary significantly:
Key Observations :
Physicochemical Properties
Available data from analogs suggest:
- Melting Points : Chloro- and fluoro-substituted derivatives (e.g., ) exhibit higher melting points (e.g., >200°C) compared to alkyl-substituted variants, likely due to stronger intermolecular interactions .
- Solubility : Ethylbenzyl groups may improve lipid solubility relative to polar substituents (e.g., -Cl, -F), as seen in similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
